molecular formula C16H19FN2O3 B5427085 8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one

8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one

Cat. No.: B5427085
M. Wt: 306.33 g/mol
InChI Key: BAJOYKKHQFWFRD-BMIGLBTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and a piperidine moiety attached to the 2nd position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the quinoline core.

    Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperidine moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one
  • 8-bromo-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one

Uniqueness

The presence of the fluorine atom in 8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

8-fluoro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c17-13-3-1-2-12-14(21)6-11(18-16(12)13)7-19-5-4-10(9-20)15(22)8-19/h1-3,6,10,15,20,22H,4-5,7-9H2,(H,18,21)/t10-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJOYKKHQFWFRD-BMIGLBTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.